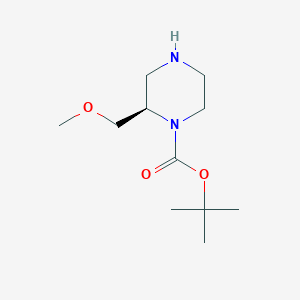

![molecular formula C7H7N3O B1393270 5-Methoxy-1H-pyrazolo[4,3-b]pyridine CAS No. 52090-71-8](/img/structure/B1393270.png)

5-Methoxy-1H-pyrazolo[4,3-b]pyridine

Overview

Description

5-Methoxy-1H-pyrazolo[4,3-b]pyridine is a useful research chemical . It is a common fragment used in the synthesis of kinase inhibitors .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . An efficient palladium-catalyzed method for the synthesis of pyrazolo-annulated pyridines and quinolines using microwave irradiation has also been described .Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives have been studied extensively . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Physical And Chemical Properties Analysis

The molecular weight of this compound is 193.16 . It is a solid at room temperature . The storage temperature is 4°C .Scientific Research Applications

Synthesis and Device Characterization

5-Methoxy-1H-pyrazolo[4,3-b]pyridine derivatives have been synthesized and characterized for potential use in electronic devices. A study by El-Menyawy et al. (2019) focused on the synthesis of two derivatives, evaluating their thermal stability, polycrystalline structure, and optical properties. These compounds exhibited potential for use in photovoltaic devices due to their rectification behavior and photovoltaic properties under illumination conditions (El-Menyawy et al., 2019).

Quantum Studies and Nonlinear Optical Properties

Halim and Ibrahim (2022) conducted quantum studies and analyzed nonlinear optical (NLO) properties of novel this compound derivatives. Their research involved synthesizing a novel compound and exploring its electronic absorption spectra and reactivity descriptors. The study highlighted the compound's stability and potential applications in materials science (Halim & Ibrahim, 2022).

Antimicrobial and Antitumor Activities

El-Borai et al. (2012) investigated the antimicrobial and antitumor activities of pyrazolo[3,4-b]pyridine derivatives. They developed an efficient synthesis method and tested the compounds for their antibacterial and antifungal properties. Additionally, some derivatives displayed promising antitumor activity against a liver cell line (El-Borai et al., 2012).

Synthesis for Biomedical Applications

Donaire-Arias et al. (2022) reviewed the synthesis and biomedical applications of 1H-pyrazolo[3,4-b]pyridines. They discussed the diversity of substituents and synthetic methods, emphasizing the compounds' potential in drug discovery, particularly as kinase inhibitors for cancer treatment (Donaire-Arias et al., 2022).

Corrosion Inhibition

Research by Dandia et al. (2013) explored the use of pyrazolopyridine derivatives as corrosion inhibitors for mild steel in acidic environments. Their study utilized ultrasound-assisted synthesis to create these compounds, demonstrating their effectiveness in protecting against corrosion (Dandia et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

Pyrazolo[3,4-b]pyridine derivatives have shown potential in inhibiting TRKA . They are associated with the proliferation and differentiation of cells, and thus their continuous activation and overexpression cause cancer . Therefore, these compounds have potential for further exploration in cancer treatment .

Properties

IUPAC Name |

5-methoxy-1H-pyrazolo[4,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-11-7-3-2-5-6(9-7)4-8-10-5/h2-4H,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIANJOQZAUCZCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680980 | |

| Record name | 5-Methoxy-1H-pyrazolo[4,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52090-71-8 | |

| Record name | 5-Methoxy-1H-pyrazolo[4,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1393189.png)

![8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1393190.png)

![8-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1393192.png)

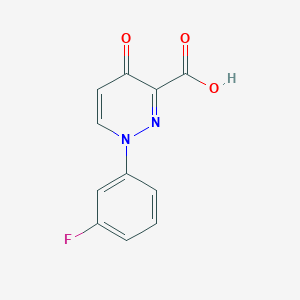

![8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1393194.png)

![N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393195.png)

amino}thiophene-2-carboxylic acid](/img/structure/B1393196.png)

![5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione](/img/structure/B1393202.png)

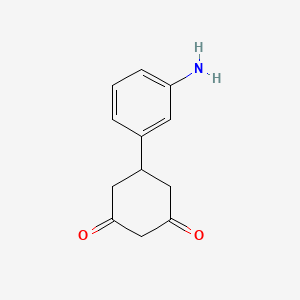

![3-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride](/img/structure/B1393203.png)

![6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine](/img/structure/B1393204.png)

![N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393208.png)

![N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393209.png)